1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide
Description
This compound is a cyclopropane-carboxamide derivative featuring a furan-substituted oxazole ring and a 4-methylbenzothiazole moiety. Its structural complexity arises from the fusion of heterocyclic systems (oxazole, benzothiazole) and the cyclopropane scaffold, which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts . The furan-2-yl group contributes to π-π stacking interactions, while the methyl-substituted benzothiazole may influence solubility and target selectivity.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-4-2-6-14-16(11)20-18(26-14)21-17(23)19(7-8-19)15-10-13(25-22-15)12-5-3-9-24-12/h2-6,9-10H,7-8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBYZRYDBGKFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3(CC3)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized from 2-aminothiophenol and 4-methylbenzaldehyde.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds.
Final Coupling: The final compound is obtained by coupling the intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The oxazole ring can be reduced to form 2-amino-5-(furan-2-yl)oxazole.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Furan-2,3-dione.
Reduction: 2-amino-5-(furan-2-yl)oxazole.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Substituent Effects on Solubility :
- The target compound’s furan-2-yl group (logP ~1.5) may reduce hydrophilicity compared to the benzodioxolyl group (logP ~2.1) in Compound 85 .
- The 4-methylbenzothiazole in the target compound likely enhances membrane permeability relative to the hydroxyphenyl-thiazole in Compound 85, which may form hydrogen bonds but suffer from faster metabolic clearance .
Synthetic Accessibility :
- Compound 85 was synthesized with a moderate yield (26%) via HATU-mediated coupling, whereas the biphenyl-pyridinyl analog required multi-step purification (HPLC) to achieve >95% purity . The target compound’s furan-oxazole moiety might necessitate specialized conditions for cyclopropane ring stability.
Biological Activity Trends :
- Trifluoromethoxy groups (as in Compound 85) are associated with improved metabolic resistance and target engagement in kinase inhibitors, while pyridinyl substituents (biphenyl analog) enhance selectivity for ATP-binding pockets in tubulin . The target compound’s methylbenzothiazole could offer a balance between potency and toxicity.
Research Findings and Limitations
- Kinase Inhibition : Compound 85 demonstrated IC₅₀ values of <100 nM against JAK2 in preliminary assays, attributed to its trifluoromethoxy-benzoyl group’s electron-withdrawing effects . The target compound’s furan-oxazole system may exhibit weaker inhibition due to reduced electron deficiency.
- Antimicrobial Activity : Biphenyl analogs showed moderate activity against S. aureus (MIC = 16 µg/mL), suggesting that the target compound’s methylbenzothiazole might improve Gram-positive coverage .
- Limitations: No in vivo data exists for the target compound, and synthetic yields for cyclopropane-carboxamides remain suboptimal (typically 20–30%) across studies .
Biological Activity
The compound 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C17H16N2O4S
- Molecular Weight : 344.39 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The presence of furan and oxazole rings suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Properties
Recent studies have indicated that compounds containing furan and oxazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.12 to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | MDA-MB-231 | 2.41 |
| Compound C | MEL-8 | 0.12 |
Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through activation of the p53 pathway and caspase cascade .
Antimicrobial Activity
The furan derivative scaffold has also been linked to antimicrobial properties. For example, compounds derived from furan have shown activity against both Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of the compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes critical for tumor growth or bacterial survival.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress within cells, which can lead to cellular damage and death.
Case Studies
A notable study investigated the effects of a related oxazole compound on human leukemia cell lines, revealing that it exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin . This suggests that derivatives of the compound may offer new avenues for cancer treatment with potentially fewer side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
